3-(3-氨基哌啶-1-基)-1-乙基吡嗪-2(1H)-酮

描述

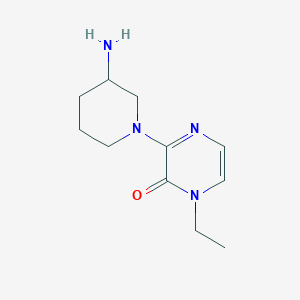

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

II型糖尿病的治疗

利格列汀用于治疗II型糖尿病 . 它的作用是通过抑制DPP-4酶来降低血糖水平,从而防止肠降血糖素(胰高血糖素样肽-1 [GLP-1] 和葡萄糖依赖性胰岛素促分泌肽)的降解,并减轻餐后血糖波动 .

葡萄糖依赖性餐后血糖波动的控制

通过选择性地靶向DPP-4,利格列汀可能导致更生理性的葡萄糖依赖性餐后血糖波动和空腹血糖的控制 .

低发生率的低血糖

由于肠降血糖素刺激的胰岛素释放依赖于葡萄糖,利格列汀与低发生率的低血糖有关 .

对体重的最小或中性影响

低药物相互作用潜力

利格列汀具有低药物相互作用潜力(除沙格列汀外,沙格列汀由细胞色素P450 [CYP] 3A4/5代谢) .

非肾脏排泄途径

作用机制

Target of Action

The primary target of the compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is the enzyme Prolyl endopeptidase FAP . This enzyme plays a crucial role in the regulation of the activity of other proteins and peptides in the body, making it a key player in numerous biological processes .

Mode of Action

The compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one interacts with its target, Prolyl endopeptidase FAP, by binding to it . This binding can inhibit the activity of the enzyme, leading to changes in the regulation of other proteins and peptides that the enzyme would normally act upon .

Biochemical Pathways

The interaction of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one with Prolyl endopeptidase FAP affects various biochemical pathways. The inhibition of this enzyme can lead to changes in the activity of other proteins and peptides, which can have downstream effects on numerous biological processes .

Pharmacokinetics

The pharmacokinetics of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound shows modest oral bioavailability and is rapidly absorbed . It has a half-life of 131 hours . . These properties impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one are primarily due to its inhibition of Prolyl endopeptidase FAP. This can lead to changes in the activity of other proteins and peptides, affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its target and its overall effectiveness .

生化分析

Biochemical Properties

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism The interaction between 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one and DPP-IV results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis

Cellular Effects

The effects of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-IV by 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release . This modulation of hormone levels can have significant effects on cellular metabolism and energy balance.

Molecular Mechanism

At the molecular level, 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity This inhibition prevents the degradation of incretin hormones, thereby prolonging their action and enhancing their physiological effects

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, may lead to its degradation and reduced efficacy

Dosage Effects in Animal Models

The effects of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV activity and improve glucose tolerance without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicities.

Metabolic Pathways

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The inhibition of DPP-IV by this compound affects the metabolism of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis

Transport and Distribution

The transport and distribution of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability.

Subcellular Localization

The subcellular localization of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and localization of the compound to specific subcellular compartments

生物活性

3-(3-Aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one, with the CAS number 1339425-54-5, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- IUPAC Name : 3-(3-Aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : It has been shown to act as a modulator of neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antidepressant Activity

Research indicates that 3-(3-Aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one exhibits antidepressant-like effects in animal models. The compound's ability to enhance serotonin levels has been linked to improved mood and reduced anxiety symptoms.

Analgesic Properties

Studies have demonstrated that this compound possesses analgesic properties. It appears to modulate pain pathways, providing relief in models of acute and chronic pain.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Analgesic | Reduced pain response | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of 3-(3-Aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one resulted in significant reductions in depressive-like behavior as measured by the forced swim test. The findings suggest that the compound may enhance neuroplasticity and promote resilience against stress.

Case Study 2: Pain Management

A separate study evaluated the analgesic effects of this compound in a model of inflammatory pain. Results indicated that treatment with the compound led to a statistically significant decrease in pain scores compared to control groups, highlighting its potential as a novel analgesic agent.

Safety and Toxicology

While preliminary data on safety is limited, initial assessments indicate that 3-(3-Aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one has a favorable safety profile at therapeutic doses. Ongoing studies are necessary to fully elucidate its toxicological properties.

属性

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-14-7-5-13-10(11(14)16)15-6-3-4-9(12)8-15/h5,7,9H,2-4,6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYDHRBZLIDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C(C1=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。